molecular formula C14H13ClN2O3 B2422619 (2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 1164457-51-5

(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2422619
CAS No.: 1164457-51-5
M. Wt: 292.72
InChI Key: REMVAFSAHRIGFD-JYRVWZFOSA-N
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Description

(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[222]octan-3-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves a multi-step process. The initial step often includes the preparation of the bicyclic core, followed by the introduction of the nitrophenyl and chloro substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms can be substituted with other groups, affecting the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
  • 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene
  • 1,3,5-Triamino-2,4,6-trinitrobenzene

Uniqueness

Compared to similar compounds, (2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[222]octan-3-one stands out due to its unique bicyclic structure and the presence of both nitro and chloro substituents

Properties

IUPAC Name

(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c15-12-2-1-11(17(19)20)7-10(12)8-13-14(18)9-3-5-16(13)6-4-9/h1-2,7-9H,3-6H2/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMVAFSAHRIGFD-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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